molecular formula C11H8N4OS B13140168 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

Cat. No.: B13140168
M. Wt: 244.27 g/mol
InChI Key: YTNDIPNEFMPJKF-UHFFFAOYSA-N
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Description

1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that combines the structural features of isothiazole and imidazo[1,5-a]pyridine. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-aminopyridine with isothiazole-5-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the imidazo[1,5-a]pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Imidazo[1,5-a]pyridine: Shares the imidazo[1,5-a]pyridine core but lacks the isothiazole moiety.

    Isothiazole: Contains the isothiazole ring but lacks the imidazo[1,5-a]pyridine structure.

    Imidazo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

Uniqueness: 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide is unique due to the combination of the isothiazole and imidazo[1,5-a]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

1-(1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C11H8N4OS/c12-10(16)11-14-9(8-4-5-13-17-8)7-3-1-2-6-15(7)11/h1-6H,(H2,12,16)

InChI Key

YTNDIPNEFMPJKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)N)C3=CC=NS3

Origin of Product

United States

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